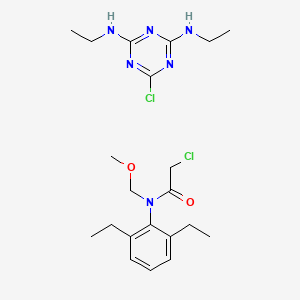

Simazine-alachlor mixt.

Description

BenchChem offers high-quality Simazine-alachlor mixt. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Simazine-alachlor mixt. including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

8074-33-7 |

|---|---|

Molecular Formula |

C21H32Cl2N6O2 |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide;6-chloro-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C14H20ClNO2.C7H12ClN5/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15;1-3-9-6-11-5(8)12-7(13-6)10-4-2/h6-8H,4-5,9-10H2,1-3H3;3-4H2,1-2H3,(H2,9,10,11,12,13) |

InChI Key |

KVGFWAQZWHMCFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl.CCNC1=NC(=NC(=N1)Cl)NCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Degradation Pathway Analysis of Simazine and Alachlor Mixtures

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simazine and alachlor are two widely used herbicides that frequently co-occur in the environment, raising concerns about their combined persistence and potential toxicological effects. Understanding the degradation pathways of this herbicide mixture is crucial for accurate environmental risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of simazine and alachlor, focusing on their individual degradation pathways due to a notable lack of research on their combined degradation. The guide details the biotic and abiotic degradation mechanisms, identifies key metabolites, and outlines experimental protocols for their analysis. While direct interactive effects within a mixture remain an area for further research, this guide provides the foundational knowledge and methodologies necessary to investigate the complex degradation kinetics and pathways of co-contaminants.

Introduction

Simazine, a triazine herbicide, and alachlor, a chloroacetanilide herbicide, are extensively used in agriculture for pre-emergent weed control. Their widespread application has led to their detection in soil and water resources, often as a mixture. The environmental fate of these compounds is governed by a complex interplay of biotic and abiotic degradation processes. This guide synthesizes the available scientific literature to provide a detailed analysis of the degradation pathways of simazine and alachlor, offering insights into their environmental persistence and the formation of transformation products.

Degradation of Simazine

The dissipation of simazine in the environment is a slow process primarily driven by microbial degradation, with some contribution from abiotic processes like photolysis.

Biotic Degradation of Simazine

Microbial metabolism is the principal mechanism for simazine degradation in soil and water. A variety of microorganisms, including bacteria and fungi, have been shown to degrade simazine through a series of enzymatic reactions. The primary biotic degradation pathway involves two main steps:

-

N-dealkylation: The initial and rate-limiting step is the removal of the ethylamino side chains from the triazine ring. This process is catalyzed by enzymes such as cytochrome P450 monooxygenases. The successive removal of the two ethyl groups leads to the formation of deethylsimazine (DES) and didealkylsimazine (DDES), also known as 2-chloro-4,6-diamino-s-triazine.

-

Hydroxylation: Following dealkylation, the chlorine atom on the triazine ring is replaced by a hydroxyl group, a reaction catalyzed by hydrolases. This results in the formation of hydroxysimazine, which is less mobile and toxic than the parent compound. Further degradation of the triazine ring can occur, eventually leading to the formation of ammeline, ammelide, and cyanuric acid, which can be mineralized to carbon dioxide and ammonia.

Abiotic Degradation of Simazine

Abiotic degradation of simazine is generally slower than biotic degradation. The main abiotic processes are:

-

Hydrolysis: Chemical hydrolysis of the chlorine atom to a hydroxyl group can occur, particularly under acidic or alkaline conditions, leading to the formation of hydroxysimazine. However, at neutral pH, this process is very slow.

-

Photolysis: Simazine can undergo photodegradation when exposed to sunlight, especially in aqueous environments. Photolysis can involve the dealkylation of the side chains and the substitution of the chlorine atom with a hydroxyl group.

Degradation of Alachlor

Alachlor is also primarily degraded by microbial action in the soil, with abiotic processes playing a lesser role.

Biotic Degradation of Alachlor

The microbial degradation of alachlor is a key process in its environmental dissipation. The degradation pathway is complex and can proceed through several routes:

-

N-dealkylation and Dechlorination: A common initial step is the removal of the methoxymethyl group (N-dealkylation) and the chlorine atom (dechlorination). This leads to the formation of several intermediate metabolites, including 2-chloro-N-(2,6-diethylphenyl)acetamide.

-

Amide Hydrolysis: The amide linkage in alachlor can be cleaved by microbial amidases, leading to the formation of 2,6-diethylaniline and other related compounds.

-

Glutathione Conjugation: In some microorganisms and plants, alachlor can be detoxified through conjugation with glutathione, a reaction mediated by glutathione S-transferases. This is a significant pathway for its metabolism in higher organisms.

Abiotic Degradation of Alachlor

Abiotic degradation of alachlor is generally not a major dissipation pathway.

-

Photolysis: Alachlor can undergo photolysis in water, although the rate is typically slow.

-

Hydrolysis: Chemical hydrolysis of alachlor is not a significant degradation process under normal environmental pH conditions.

Degradation of Simazine and Alachlor Mixtures: A Research Gap

A thorough review of the scientific literature reveals a significant gap in the understanding of the degradation of simazine and alachlor when present as a mixture. While numerous studies have investigated their individual degradation pathways, there is a lack of research on their interactive effects. Potential interactions in a mixture could include:

-

Synergistic or Antagonistic Effects: The presence of one herbicide could enhance or inhibit the degradation of the other. This could be due to competition for microbial enzymes, co-metabolism, or the induction or repression of specific microbial degradation pathways.

-

Formation of Novel Metabolites: The simultaneous degradation of both herbicides could potentially lead to the formation of unique intermediate or final metabolites that are not observed during their individual degradation.

Given the frequent co-occurrence of these herbicides, further research is critically needed to elucidate the degradation pathways of their mixtures to accurately assess their combined environmental risk.

Quantitative Data on Degradation

The following tables summarize quantitative data on the degradation of simazine and alachlor based on studies of the individual compounds. It is important to note that these values can vary significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial population.

Table 1: Degradation Half-life of Simazine and Alachlor in Soil

| Herbicide | Half-life (days) | Conditions | Reference |

| Simazine | 30 - 120 | Aerobic, various soil types | [1] |

| Alachlor | 7 - 21 | Aerobic, various soil types | [2] |

Table 2: Major Metabolites of Simazine and Alachlor

| Parent Herbicide | Major Metabolites | Pathway |

| Simazine | Deethylsimazine (DES) | Biotic (N-dealkylation) |

| Didealkylsimazine (DDES) | Biotic (N-dealkylation) | |

| Hydroxysimazine | Biotic/Abiotic (Hydrolysis) | |

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)acetamide | Biotic (N-dealkylation) |

| 2,6-diethylaniline | Biotic (Amide hydrolysis) | |

| Alachlor ESA (ethanesulfonic acid) | Biotic | |

| Alachlor OA (oxanilic acid) | Biotic |

Experimental Protocols

The following section outlines detailed methodologies for key experiments to analyze the degradation of simazine and alachlor, both individually and in a mixture.

Soil Incubation Study for Degradation Kinetics

Objective: To determine the degradation rate and half-life of simazine and alachlor in soil.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade simazine and alachlor

-

Sterile deionized water

-

Erlenmeyer flasks (250 mL)

-

Incubator

-

High-performance liquid chromatograph (HPLC) with UV or mass spectrometry (MS) detector or Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

-

Soil Preparation: Characterize the soil for properties such as pH, organic matter content, and texture. Adjust the moisture content to 60-80% of its water-holding capacity.

-

Spiking: Prepare a stock solution of simazine and alachlor (and a mixture for co-degradation studies) in a suitable solvent (e.g., acetone). Add the herbicide solution to the soil to achieve the desired concentration. Allow the solvent to evaporate completely.

-

Incubation: Place a known amount of the spiked soil (e.g., 50 g) into sterile Erlenmeyer flasks. Cover the flasks with perforated parafilm to allow for gas exchange while minimizing moisture loss. Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect triplicate soil samples.

-

Extraction: Extract the herbicides and their metabolites from the soil using an appropriate solvent (e.g., methanol, acetonitrile, or a mixture). The extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).

-

Analysis: Filter the extracts and analyze the concentrations of the parent herbicides and their metabolites using HPLC-UV/MS or GC-MS.

-

Data Analysis: Plot the concentration of the herbicides over time and calculate the degradation kinetics (e.g., first-order rate constant) and the half-life (DT50).

Identification of Metabolites using LC-MS/MS

Objective: To identify the major degradation products of simazine and alachlor.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Analytical standards of parent herbicides and suspected metabolites

-

Soil extracts from the degradation study

Procedure:

-

Method Development: Develop an LC-MS/MS method for the simultaneous analysis of simazine, alachlor, and their potential metabolites. This involves optimizing the chromatographic separation (column, mobile phase, gradient) and the mass spectrometric detection (ionization mode, precursor and product ions, collision energy).

-

Sample Analysis: Analyze the soil extracts from different time points of the degradation study.

-

Metabolite Identification: Compare the retention times and mass spectra of the peaks in the samples with those of the analytical standards to confirm the identity of known metabolites. For unknown metabolites, use the high-resolution mass spectrometry data to determine the elemental composition and propose potential structures.

Visualizations

The following diagrams illustrate the degradation pathways and a typical experimental workflow.

Caption: Biotic and abiotic degradation pathway of Simazine.

Caption: Primary biotic degradation pathways of Alachlor.

Caption: Workflow for analyzing simazine and alachlor mixture degradation.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the degradation pathways of simazine and alachlor, based on the current scientific understanding of their individual behaviors. The primary degradation routes for both herbicides are microbial, leading to a variety of metabolites. While abiotic processes contribute to their dissipation, they are generally less significant.

The most critical finding of this review is the significant research gap concerning the degradation of simazine and alachlor in mixtures. Given their frequent co-occurrence in agricultural environments, understanding their potential interactive effects is paramount for a comprehensive environmental risk assessment. Future research should focus on:

-

Mixture Degradation Studies: Conducting controlled laboratory and field studies to investigate the degradation kinetics of simazine and alachlor in mixtures.

-

Identification of Interaction-Specific Metabolites: Utilizing advanced analytical techniques to identify any novel metabolites formed during the co-degradation of these herbicides.

-

Microbial Community Analysis: Investigating the effects of the herbicide mixture on the soil microbial community structure and function to identify key microbial players involved in the degradation process.

By addressing these research questions, the scientific community can develop a more accurate and holistic understanding of the environmental fate of these important herbicides.

References

Environmental Fate of Simazine-Alachlor Co-formulations in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simazine and alachlor are two widely used herbicides for broad-spectrum weed control in various agricultural settings. Co-formulations or tank mixtures of these herbicides are common, aiming to broaden the spectrum of controlled weeds and reduce the development of herbicide resistance. Understanding the environmental fate of these co-formulations in soil is paramount for assessing their potential ecological impact, ensuring food safety, and developing sustainable agricultural practices. This technical guide provides an in-depth overview of the degradation, sorption, and leaching of simazine-alachlor co-formulations in the soil environment, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Data Presentation

Table 1: Physicochemical Properties of Simazine and Alachlor

| Property | Simazine | Alachlor |

| Chemical Family | Triazine | Chloroacetamide |

| Molecular Formula | C₇H₁₂ClN₅ | C₁₄H₂₀ClNO₂ |

| Molecular Weight | 201.66 g/mol | 269.77 g/mol |

| Water Solubility | 5 mg/L at 20°C | 242 mg/L at 25°C[1] |

| Vapor Pressure | 8.1 x 10⁻⁹ mmHg at 20°C | 2.2 x 10⁻⁵ mmHg at 25°C |

| Log Kow (Octanol-Water Partition Coefficient) | 2.18 | 3.09 |

Table 2: Soil Dissipation and Sorption of Simazine and Alachlor (Individual Application)

| Herbicide | Soil Half-life (DT₅₀) in days | Sorption Coefficient (Kd) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (Koc) (L/kg) |

| Simazine | 15 - 150[2] | 7.74 - 9.32[1][3] | Varies with soil type |

| Alachlor | Approximately 21[1] | Varies with soil type | 43 - 209[1] |

Note: Data for co-formulations is limited. The half-life and sorption of each herbicide can be influenced by the presence of the other, potentially leading to synergistic, antagonistic, or additive effects. Further research is needed to quantify these interactions.

Core Processes and Environmental Fate

The environmental fate of simazine and alachlor in soil is governed by a complex interplay of physical, chemical, and biological processes. These include degradation (microbial and chemical), sorption to soil particles, and transport through the soil profile (leaching).

Degradation

Microbial degradation is the primary mechanism for the dissipation of both simazine and alachlor in soil.[4] A diverse range of soil microorganisms, including bacteria and fungi, utilize these herbicides as a source of carbon and nitrogen.

-

Simazine Degradation: The microbial degradation of simazine is a relatively slow process.[4] The primary pathway involves the sequential N-dealkylation of the ethylamino side chains, followed by hydroxylation of the chlorine atom to form hydroxy-simazine, and subsequent cleavage of the triazine ring.

-

Alachlor Degradation: Alachlor is also primarily degraded by soil microorganisms. The initial steps involve the dechlorination and hydroxylation of the molecule, followed by further degradation of the aromatic ring.

The rate of microbial degradation is influenced by several soil factors, including microbial biomass and activity, soil moisture, temperature, pH, and organic matter content.

Chemical degradation (abiotic degradation) can also contribute to the breakdown of these herbicides, although it is generally considered a less significant pathway compared to microbial degradation.[4]

Sorption

Sorption to soil organic matter and clay minerals is a critical process that influences the availability of simazine and alachlor for degradation, plant uptake, and leaching.

-

Simazine Sorption: Simazine exhibits moderate sorption to soil, primarily driven by interactions with soil organic matter.[4]

-

Alachlor Sorption: Alachlor also sorbs to soil, with the extent of sorption influenced by organic matter content.

The sorption of both herbicides is generally reversible, meaning they can be released back into the soil solution. Competitive sorption may occur when both herbicides are present, potentially affecting their individual mobility and bioavailability.

Leaching

Leaching is the downward movement of herbicides through the soil profile with percolating water. The potential for leaching is determined by the herbicide's water solubility, its sorption characteristics, and the soil's physical and chemical properties.

-

Simazine Leaching: Due to its relatively low water solubility and moderate sorption, simazine has a moderate potential for leaching, particularly in sandy soils with low organic matter.

-

Alachlor Leaching: Alachlor has a higher water solubility than simazine but also exhibits significant sorption, resulting in a low to moderate leaching potential.[1]

The presence of both herbicides in a co-formulation could potentially alter their individual leaching behaviors due to competitive sorption and effects on degradation rates.

Experimental Protocols

Soil Dissipation Study (Aerobic)

Objective: To determine the degradation rate (half-life) of simazine and alachlor in a co-formulation under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect topsoil (0-15 cm) from a representative field. Air-dry the soil and sieve it through a 2 mm mesh. Characterize the soil for its physicochemical properties (pH, organic carbon, texture, etc.).

-

Herbicide Application: Prepare a stock solution of the simazine-alachlor co-formulation. Apply the herbicide solution uniformly to the soil to achieve the desired concentration, typically corresponding to the recommended field application rate. A control group with no herbicide application should be included.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) and adjust the moisture content to 50-60% of the water-holding capacity. Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

-

Extraction and Analysis: Extract the herbicides and their major metabolites from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile). Analyze the extracts using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[5][6]

-

Data Analysis: Plot the concentration of each herbicide against time and determine the dissipation kinetics. Calculate the half-life (DT₅₀) for each compound using first-order kinetics.

Batch Equilibrium Sorption Study

Objective: To determine the sorption coefficients (Kd and Koc) of simazine and alachlor from a co-formulation in different soil types.

Methodology:

-

Soil and Herbicide Preparation: Use the same characterized soils as in the dissipation study. Prepare a series of solutions of the simazine-alachlor co-formulation in a 0.01 M CaCl₂ solution.

-

Equilibration: Add a known mass of soil to each herbicide solution in a centrifuge tube. Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Centrifugation and Analysis: Centrifuge the tubes to separate the soil from the solution. Analyze the supernatant for the concentration of each herbicide using an appropriate analytical method.

-

Calculation: Calculate the amount of herbicide sorbed to the soil by subtracting the equilibrium concentration from the initial concentration. Determine the sorption coefficient (Kd) as the ratio of the sorbed concentration to the equilibrium solution concentration. Calculate the organic carbon-normalized sorption coefficient (Koc) by dividing Kd by the fraction of organic carbon in the soil.

Visualizations

Degradation Pathways

Caption: Simplified microbial degradation pathways of simazine and alachlor in soil.

Experimental Workflow

Caption: General experimental workflow for assessing the environmental fate of herbicides in soil.

Logical Relationships

Caption: Interconnected processes governing the environmental fate of simazine-alachlor in soil.

Conclusion and Future Directions

The environmental fate of simazine-alachlor co-formulations in soil is a multifaceted process influenced by the individual properties of each herbicide and the complex soil environment. While this guide provides a comprehensive overview based on available data for the individual compounds, a significant knowledge gap exists regarding the interactive effects of the co-formulation. Future research should focus on:

-

Quantifying the synergistic, antagonistic, or additive effects of simazine and alachlor on their respective degradation rates and sorption behaviors in various soil types.

-

Investigating the impact of the co-formulation on the structure and function of soil microbial communities , including specific microbial populations and enzyme activities.

-

Conducting field studies to validate laboratory findings and assess the environmental fate of simazine-alachlor co-formulations under real-world agricultural conditions.

A deeper understanding of these interactions is crucial for developing accurate environmental risk assessments and promoting the sustainable use of these important agricultural tools.

References

- 1. Adsorption studies of the herbicide simazine in agricultural soils of the Aconcagua valley, central Chile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Field effects of simazine at lower trophic levels--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

Toxicity of Simazine and Alachlor Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the toxicity of the herbicides simazine and alachlor, with a specific focus on their environmental degradation products. This document summarizes key toxicological data, outlines experimental methodologies for toxicity assessment, and visualizes the known degradation pathways and affected cellular signaling cascades.

Introduction

Simazine and alachlor are widely used herbicides that can undergo transformation in the environment, leading to the formation of various degradation products. Understanding the toxicological profiles of these metabolites is crucial for a complete assessment of the environmental and human health risks associated with the use of the parent herbicides. This guide synthesizes available data to provide a technical resource for researchers and professionals in toxicology and drug development.

Toxicity Profiles

The toxicity of simazine, alachlor, and their principal degradation products are summarized below. Quantitative data are presented in tabular format for ease of comparison.

Simazine and its Degradation Products

Simazine is a triazine herbicide that primarily degrades into deethyl-simazine (ACET) and diaminochlorotriazine (DACT). Toxicological assessments by regulatory bodies have provided insights into their relative toxicities.

Data Presentation: Quantitative Toxicity of Simazine and its Degradation Products

| Compound | Test Organism | Exposure Route | Toxicity Endpoint | Value | Reference |

| Simazine | Rat | Oral | Acute LD50 | >5000 mg/kg | [EXTOXNET PIP] |

| Rat | Dermal | Acute LD50 | >3100 mg/kg | [EXTOXNET PIP] | |

| Rat | Oral (2-year) | NOAEL | 0.52 mg/kg/day | [WHO] | |

| Rat | Oral (2-year) | LOAEL | 5.3 mg/kg/day | [ATSDR] | |

| ACET & DACT | - | - | - | Considered to have equivalent toxicity to simazine for neuroendocrine effects | [California Department of Pesticide Regulation] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; LD50: Lethal Dose, 50%.

The U.S. Environmental Protection Agency (EPA) has determined that simazine and its chlorinated degradates, including ACET and DACT, share a common mechanism of toxicity related to neuroendocrine and endocrine-related developmental and reproductive effects[1][2]. Therefore, for risk assessment purposes, they are often considered to have equivalent toxicity.

Alachlor and its Degradation Products

Alachlor is a chloroacetanilide herbicide that degrades in the environment to several products, most notably alachlor ethane sulfonic acid (ESA) and alachlor oxanilic acid (OA). Studies have consistently shown that these degradation products are significantly less toxic than the parent compound.

Data Presentation: Quantitative Toxicity of Alachlor and its Degradation Products

| Compound | Test Organism | Exposure Route | Toxicity Endpoint | Value | Reference |

| Alachlor | Rat | Oral | Acute LD50 | 930 - 1350 mg/kg | [WHO] |

| Dog | Oral (1-year) | NOAEL | 1 mg/kg/day | [WHO] | |

| Alachlor ESA | Rat | Drinking Water (91-day) | NOAEL | >1002 mg/kg/day (highest dose tested) | [Heydens et al., 1999] |

| Rat | Developmental | NOAEL | >1000 mg/kg/day (highest dose tested) | [Heydens et al., 1999] | |

| - | - | Chronic Reference Dose (RfD) | 0.012 mg/kg/day | [Minnesota Department of Health] | |

| Alachlor OA | - | - | - | Considered to have toxicity similar to Alachlor ESA | [Minnesota Department of Health] |

NOAEL: No Observed Adverse Effect Level; LD50: Lethal Dose, 50%; RfD: Reference Dose.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological findings. Below are representative methodologies for key toxicity assessments of herbicides and their degradation products, based on established guidelines and published studies.

Chronic Toxicity and Carcinogenicity Study in Rats (Based on OECD Guideline 453)

This protocol outlines a long-term study to assess the chronic toxicity and carcinogenic potential of a test substance like simazine when administered orally.

Experimental Workflow: Chronic Toxicity Study

Caption: Workflow for a chronic toxicity and carcinogenicity study in rats.

-

Test System: Sprague-Dawley rats, typically 50 of each sex per dose group.

-

Administration: The test substance is administered daily in the diet or by gavage for 24 months.

-

Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). For the main study, at least three dose levels and a concurrent control group are used.

-

Observations:

-

Clinical Signs: Animals are observed twice daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Weights of major organs are recorded.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

-

-

Data Analysis: Statistical analysis is performed to determine the NOAEL and LOAEL.

In Vitro Granulosa Cell Function Assay

This protocol describes an in vitro method to assess the effects of a test substance on the function of ovarian granulosa cells, which is relevant for evaluating endocrine-disrupting potential.

Experimental Workflow: Granulosa Cell Assay

Caption: Workflow for an in vitro granulosa cell function assay.

-

Cell Isolation: Granulosa cells are isolated from the ovarian follicles of a suitable animal model (e.g., swine, rat).

-

Cell Culture: Cells are plated in multi-well plates and cultured in a suitable medium, often supplemented with serum and growth factors, until they reach a desired confluency.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of the test substance (e.g., simazine) and a vehicle control.

-

Incubation: Cells are incubated with the test substance for a defined period (e.g., 24 or 48 hours).

-

Endpoint Measurement:

-

Cell Viability/Proliferation: Assessed using methods like the MTT or WST-1 assay.

-

Steroidogenesis: The concentration of hormones such as progesterone and estradiol in the culture medium is quantified using ELISA.

-

Gene Expression: RNA is extracted from the cells, and the expression of genes involved in steroidogenesis (e.g., StAR, CYP19A1) is analyzed by quantitative real-time PCR (qPCR).

-

-

Data Analysis: The effects of the test substance on each endpoint are compared to the vehicle control to determine concentration-response relationships.

Degradation and Signaling Pathways

Understanding the degradation pathways of simazine and alachlor is key to predicting the presence of their metabolites in the environment. Furthermore, elucidating the cellular signaling pathways they disrupt can explain their toxicological effects.

Degradation Pathways

The following diagrams illustrate the primary degradation pathways of simazine and alachlor in the environment.

Degradation Pathway of Simazine

References

Navigating Chemical Interactions: A Technical Guide to the Synergistic and Antagonistic Effects of Simazine-Alachlor Mixtures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In modern agriculture, the application of multiple herbicides is a common practice to achieve broad-spectrum weed control. Simazine, a triazine herbicide, and alachlor, a chloroacetanilide herbicide, are two such chemicals that have been widely used. Understanding the joint action of these herbicides when they co-occur in the environment is critical for accurate environmental risk assessment and the development of safer agricultural practices. Herbicide mixtures do not always produce a simple additive effect of their individual toxicities; they can interact in ways that are synergistic (the combined effect is greater than the sum of individual effects) or antagonistic (the combined effect is less than the sum of individual effects).

This technical guide provides a comprehensive overview of the principles and methodologies for studying the synergistic and antagonistic effects of a simazine-alachlor mixture. Due to a scarcity of publicly available data on this specific combination, this guide will utilize findings from studies on closely related mixtures, such as simazine-metolachlor and atrazine-alachlor, as scientific proxies. Atrazine shares the same mode of action as simazine, and metolachlor and butachlor are, like alachlor, chloroacetanilide herbicides. This guide will detail the known mechanisms of action, present quantitative data from relevant studies in structured tables, describe robust experimental protocols for assessing joint toxicity, and provide visualizations of key pathways and workflows to aid in comprehension.

Toxicological Profiles and Mechanisms of Action

Understanding the individual mechanism of action for each herbicide is fundamental to predicting and interpreting their combined effects.

-

Simazine: As a member of the triazine class, simazine's primary mode of action is the inhibition of photosynthesis. It specifically blocks the electron transport chain in Photosystem II (PSII) by competing for the binding site of plastoquinone QB on the D1 protein. This disruption halts ATP and NADPH production, leading to the generation of reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, cell death in susceptible plants.

-

Alachlor: Alachlor is a chloroacetamide herbicide that primarily acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cell membranes and waxes. By inhibiting the elongase enzymes involved in this pathway, alachlor disrupts cell division and growth, particularly in the emerging shoots of germinating grasses. This mechanism is distinct from the photosynthetic inhibition of triazines.

The differing modes of action suggest that their combined effects could be complex and are best evaluated by models designed for dissimilar-acting chemicals, such as the Independent Action (IA) model.

Quantitative Data on Herbicide Interactions

| Herbicide Mixture (Proxy) | Test Organism | Endpoint | Dominant Herbicide in Mixture | Observed Interaction | Citation |

| Simazine / Metolachlor | Pseudokirchneriella subcapitata | Growth Rate | Simazine | Antagonism | [1] |

| Simazine / Metolachlor | Pseudokirchneriella subcapitata | Growth Rate | Metolachlor | Synergism | [1] |

| Atrazine / Metolachlor | Pseudokirchneriella subcapitata | Growth Rate | Atrazine | Synergism | [1] |

| Atrazine / Butachlor | Scenedesmus obliquus | Growth | Not Specified | Antagonism |

These findings are significant as they demonstrate that the interaction between a triazine and a chloroacetanilide is not fixed. The joint action can shift from antagonistic to synergistic depending on the specific compounds and their relative concentrations in the mixture.[1]

Experimental Protocols

To rigorously evaluate the synergistic and antagonistic effects of a simazine-alachlor mixture, a standardized experimental protocol is required. The following methodology is based on established algal growth inhibition toxicity tests.

Objective: To determine the 72-hour median effective concentration (EC50) for growth inhibition of the freshwater alga Pseudokirchneriella subcapitata when exposed to simazine, alachlor, and their binary mixtures, and to characterize the interaction as synergistic, antagonistic, or additive.

1. Algal Culture Preparation:

-

An axenic culture of Pseudokirchneriella subcapitata is maintained in a sterile, nutrient-rich growth medium (e.g., OECD TG 201 medium).

-

Cultures are grown under continuous fluorescent illumination (approx. 60-120 µE/m²/s), at a constant temperature of 24 ± 2°C.

-

An exponential growth phase culture is used to inoculate the test flasks to an initial cell density of approximately 1 x 10⁴ cells/mL.

2. Range-Finding Tests:

-

Preliminary tests are conducted for simazine and alachlor individually to determine the concentration range that causes between 10% and 90% growth inhibition.

-

A series of broad, logarithmically spaced concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/L) are tested.

3. Definitive Toxicity Tests:

-

Individual Herbicides: Based on the range-finding results, definitive tests are run with at least five concentrations of simazine and alachlor individually, designed to bracket the expected EC50 value.

-

Mixture Testing: The mixture is tested using a fixed-ratio design based on the individual EC50 values. For example, a ratio of 1:1 of the toxic units (TU), where TU = (Concentration of Herbicide) / (EC50 of Herbicide), can be used. A series of concentrations of this fixed-ratio mixture is then tested.

4. Experimental Conditions:

-

All tests are performed in triplicate in sterile Erlenmeyer flasks.

-

Control flasks containing only the algal culture and medium (and solvent if used) are included.

-

Flasks are incubated for 72 hours under the same temperature and light conditions as the stock cultures.

5. Data Collection and Analysis:

-

Algal growth is measured at 24, 48, and 72 hours by determining cell density using a cell counter or by measuring a surrogate parameter like chlorophyll fluorescence.

-

The percent growth inhibition relative to the control is calculated for each concentration.

-

The 72-hour EC50 values and their 95% confidence intervals for the individual herbicides and the mixture are calculated using a suitable statistical method, such as probit analysis or non-linear regression.

-

Interaction Analysis: The type of interaction is determined using the Toxicity Index (TI) or by isobologram analysis. The Concentration Addition (CA) model is often used for similarly acting chemicals, while the Independent Action (IA) model is preferred for dissimilarly acting chemicals like simazine and alachlor.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the distinct primary molecular targets of simazine and alachlor and a potential point of interaction leading to cellular stress.

Caption: Distinct mechanisms of Simazine (PSII inhibition) and Alachlor (VLCFA inhibition) may converge on oxidative stress.

Experimental Workflow

The logical flow of an experiment to determine herbicide mixture toxicity is depicted below.

Caption: Standard experimental workflow for assessing joint toxicity of herbicide mixtures on algae.

Conceptual Isobologram

An isobologram is a graphical tool used to visualize and quantify drug or chemical interactions.

References

Ecotoxicological Impact of Simazine and Alachlor on Aquatic Life: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicological effects of the herbicides simazine and alachlor on aquatic ecosystems. Both herbicides have been widely used in agriculture, leading to their detection in surface and groundwaters and raising concerns about their impact on non-target aquatic organisms. This document summarizes key toxicity data, details experimental methodologies for assessing their effects, and elucidates the known signaling pathways of their toxic action.

Executive Summary

Simazine, a triazine herbicide, primarily acts by inhibiting photosynthesis in aquatic plants and algae. Its toxicity varies significantly across different aquatic species, with photosynthetic organisms being the most sensitive. Alachlor, a chloroacetanilide herbicide, disrupts protein synthesis and induces oxidative stress in a range of aquatic organisms. This guide presents quantitative toxicity data for both compounds, outlines standardized experimental protocols for ecotoxicological assessment, and provides visual representations of their molecular mechanisms of action to aid in research and risk assessment.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of simazine and alachlor to a variety of aquatic organisms. The data is presented to facilitate comparison across species and endpoints.

Table 1: Ecotoxicological Data for Simazine on Aquatic Life

| Species | Organism Type | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 85,000 | 96 hours | [1] |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | 96-h LC50 | >3,500 | 96 hours | [1] |

| Daphnia magna | Crustacean | 48-h EC50 (Immobilization) | 1,000 - 3,700 | 48 hours | [1] |

| Daphnia pulex | Crustacean | 26-day Chronic | Reduced Growth & Reproduction at 4,000 | 26 days | [2] |

| Scenedesmus acutus | Algae | 24-h NOEC | 0.65 | 24 hours | [3] |

| Selenastrum capricornutum | Algae | 96-h EC50 (Growth) | 160 - 320 | 96 hours | [4] |

| Myriophyllum aquaticum | Macrophyte | 7-day LOEC | 50 | 7 days | [3] |

| Plankton Community | Mixed | LC50 | 100 | - | [1] |

Table 2: Ecotoxicological Data for Alachlor on Aquatic Life

| Species | Organism Type | Endpoint | Value (µg/L) | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 1,800 - 4,200 | 96 hours | [5] |

| Pimephales promelas (Fathead Minnow) | Fish | 96-h LC50 | 2,400 - 6,500 | 96 hours | [5] |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | 96-h LC50 | 2,800 - 6,400 | 96 hours | [5] |

| Pimephales promelas (Fathead Minnow) | Fish | 64-day NOEL | 520 - 1,100 | 64 days | [5] |

| Daphnia magna | Crustacean | 48-h LC50 | >5,300 | 48 hours | [6] |

| Aquatic Invertebrates | Mixed | - | Slightly toxic | - | [7] |

| Freshwater Fish | Mixed | - | Highly toxic | - | [7] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide toxicity. Below are methodologies for key experiments cited in this guide.

Acute Toxicity Testing with Daphnia magna (Cladoceran)

This protocol is based on OECD Guideline 202 and is designed to determine the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour period (EC50).

-

Test Organism: Daphnia magna neonates, less than 24 hours old at the start of the test.

-

Test Design: A static test where daphnids are exposed to a geometric series of at least five test concentrations and a control. Each treatment group and the control should have at least 20 daphnids, divided into at least four replicate test vessels.

-

Test Vessels: Glass beakers of sufficient volume (e.g., 100 mL) to accommodate the test solution and organisms.

-

Test Conditions:

-

Temperature: 20 ± 2°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Dissolved Oxygen: Maintained above 3 mg/L.

-

pH: Maintained within a range of 6.0 to 9.0.

-

-

Procedure:

-

Prepare the test solutions by diluting the stock solution of the test substance with reconstituted water.

-

Randomly allocate the neonates to the test vessels.

-

Observe and record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis, logistic regression).

Acute Toxicity Testing with Oncorhynchus mykiss (Rainbow Trout)

This protocol is based on OECD Guideline 203 and determines the concentration of a substance that is lethal to 50% of the test fish within a 96-hour period (LC50).

-

Test Organism: Juvenile rainbow trout of a standard length and weight, acclimated to laboratory conditions.

-

Test Design: A semi-static or flow-through test is preferred to maintain stable concentrations of the test substance. A geometric series of at least five concentrations and a control are used. A minimum of seven fish per concentration is recommended.

-

Test Vessels: Inert tanks (e.g., glass or stainless steel) of sufficient capacity to allow for a loading rate that does not stress the fish.

-

Test Conditions:

-

Temperature: 15 ± 1°C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Dissolved Oxygen: Maintained at ≥ 60% of the air saturation value.

-

pH: Maintained within a range of 6.0 to 9.0.

-

-

Procedure:

-

Prepare the test solutions and introduce them into the test tanks.

-

Introduce the fish to the tanks, ensuring random distribution.

-

For semi-static tests, renew the test solutions at least every 24 hours.

-

Record mortality and any sublethal effects (e.g., loss of equilibrium, respiratory distress) at 24, 48, 72, and 96 hours.

-

-

Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods.

Algal Growth Inhibition Test

This protocol is based on OECD Guideline 201 and assesses the effects of a substance on the growth of a unicellular green alga, such as Selenastrum capricornutum.

-

Test Organism: An exponentially growing culture of a selected algal species.

-

Test Design: A static test where algal cultures are exposed to a geometric series of at least five test concentrations and a control in a nutrient-rich medium.

-

Test Vessels: Sterile glass flasks or test tubes.

-

Test Conditions:

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

pH: Maintained within a narrow range, typically between 7.5 and 8.5.

-

-

Procedure:

-

Prepare the test solutions by adding the test substance to the algal growth medium.

-

Inoculate each flask with a low density of algal cells.

-

Incubate the flasks for 72 to 96 hours under constant shaking or stirring.

-

Measure the algal growth (e.g., cell count, fluorescence, absorbance) at least daily.

-

-

Data Analysis: Determine the EC50 for growth rate inhibition and yield reduction by comparing the growth in the test cultures to the control.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular signaling pathways affected by simazine and alachlor is crucial for predicting their ecotoxicological impact and for developing biomarkers of exposure.

Simazine: Inhibition of Photosynthesis and Oxidative Stress

Simazine's primary mode of action is the inhibition of photosynthesis in plants and algae.[8] It specifically targets the D1 protein in Photosystem II (PSII) of the chloroplast electron transport chain.[9][10] This disruption leads to a cascade of downstream effects, culminating in cell death.

References

- 1. Oxidative Stress and Neurotoxicity Biomarkers in Fish Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione conjugation and contaminant transformation [pubs.usgs.gov]

- 3. Induced Hepatic Glutathione and Metabolomic Alterations Following Mixed Pesticide and Fertilizer Exposures in Juvenile Leopard Frogs (Lithobates sphenocephala) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of alachlor on biochemical parameters of the freshwater fish, Channa punctatus (Bloch) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Comparative cytotoxicity of alachlor, acetochlor, and metolachlor herbicides in isolated rat and cryopreserved human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

The Dual-Pronged Attack: Unraveling the Mode of Action of the Simazine-Alachlor Herbicide Combination

A Technical Guide for Researchers and Drug Development Professionals

The synergistic or additive effects of herbicide combinations are a cornerstone of modern weed management strategies, offering broader spectrum control and mitigating the development of resistance. This technical guide delves into the core mechanisms of action of the simazine and alachlor herbicide combination, providing an in-depth understanding of their individual and combined effects on plant physiology.

Individual Modes of Action: A Two-Front Assault on Weed Vitality

The efficacy of the simazine-alachlor combination stems from their distinct and complementary modes of action, targeting two fundamental and unrelated biochemical pathways essential for plant growth and survival.

Simazine: The Photosynthesis Inhibitor

Simazine, a member of the triazine chemical family, is a selective herbicide that primarily acts by inhibiting photosynthesis.[1][2][3] Its molecular structure allows it to bind to the D1 quinone-binding protein in photosystem II (PSII) of the chloroplasts.[4] This binding blocks the electron transport chain, preventing the flow of electrons from plastoquinone QA to QB.[4] The disruption of electron flow halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon dioxide fixation in the Calvin cycle.[5][6] The ultimate result is a cessation of carbohydrate production, leading to starvation and death of the susceptible plant.[3] Symptoms of simazine injury include chlorosis (yellowing) of the leaves, followed by necrosis (tissue death), typically appearing on the older leaves first.[3]

Alachlor: The Growth Inhibitor

Alachlor is a chloroacetamide herbicide with a primary mode of action centered on the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[7][8] Specifically, alachlor inhibits the activity of fatty acid elongase enzymes, which are crucial for the extension of fatty acid chains beyond 18 carbons.[7] These VLCFAs are essential components of various cellular structures, including cell membranes, suberin, and cuticular waxes. By disrupting VLCFA synthesis, alachlor compromises cell membrane integrity and the formation of protective layers, leading to uncontrolled cell division and enlargement, and ultimately, growth inhibition. It is absorbed primarily by the emerging shoots of seedlings and, to a lesser extent, by the roots. Susceptible weeds often fail to emerge from the soil, or if they do, they appear twisted and malformed. Additionally, alachlor has been reported to inhibit gibberellin and protein synthesis, further contributing to its herbicidal activity.[7][8]

Combined Action: Synergy in Weed Control

While comprehensive quantitative data on the specific simazine-alachlor combination is limited in publicly available literature, studies on the closely related combination of atrazine (another triazine photosynthesis inhibitor) and alachlor provide strong evidence of synergistic interactions. This synergy allows for effective weed control at lower application rates of each herbicide, reducing environmental load and the potential for crop injury.

A study on the atrazine-alachlor combination demonstrated a synergistic response in the control of Japanese millet (Echinochloa crus-galli).[7] The combined application resulted in greater weed control than the additive effect of the individual herbicides.

Table 1: Efficacy of Atrazine and Alachlor Combinations on Weed Control

| Herbicide Treatment | Application Rate ( kg/ha ) | Weed Control (%) |

| Atrazine | 0.28 | 45 |

| Alachlor | 0.42 | 30 |

| Atrazine + Alachlor | 0.28 + 0.42 | 90 |

Data adapted from a study on atrazine and alachlor combinations, demonstrating a synergistic effect. The weed control percentage for the combination is greater than the sum of the individual treatments.[7]

The synergistic effect of the triazine-chloroacetamide combination can be attributed to the complementary nature of their modes of action. By inhibiting both photosynthesis and cell growth and division, the combination places immense stress on the plant's metabolic and physiological systems, leading to a more rapid and complete kill.

Experimental Protocols

To investigate the mode of action of the simazine-alachlor combination, a series of established experimental protocols can be employed.

Photosynthesis Inhibition Assay

Objective: To quantify the inhibitory effect of simazine and the combination on photosystem II activity.

Methodology:

-

Chloroplast Isolation: Isolate intact chloroplasts from a susceptible plant species (e.g., spinach, pea) using differential centrifugation.

-

Oxygen Evolution Measurement: Use a Clark-type oxygen electrode to measure the rate of light-dependent oxygen evolution from the isolated chloroplasts.

-

Herbicide Treatment: Treat aliquots of the chloroplast suspension with varying concentrations of simazine, alachlor, and the simazine-alachlor combination. A control group with no herbicide should be included.

-

Data Analysis: Measure the rate of oxygen evolution for each treatment and calculate the concentration of the herbicide(s) required to inhibit oxygen evolution by 50% (IC50). A lower IC50 value indicates a more potent inhibitor.

Very-Long-Chain Fatty Acid (VLCFA) Synthesis Inhibition Assay

Objective: To determine the effect of alachlor and the combination on VLCFA synthesis.

Methodology:

-

Plant Material: Use a susceptible plant species that is actively growing, such as germinating seedlings.

-

Radiolabeling: Treat the seedlings with varying concentrations of alachlor, simazine, and the combination, in the presence of a radiolabeled precursor for fatty acid synthesis, such as [1-14C]acetate or [2-14C]malonyl-CoA.

-

Lipid Extraction: After an incubation period, extract the total lipids from the plant tissue.

-

Fatty Acid Analysis: Saponify the lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

-

Separation and Quantification: Separate the FAMEs based on their chain length using gas chromatography (GC) coupled with a radioactivity detector.

-

Data Analysis: Quantify the amount of radiolabel incorporated into VLCFAs (chains longer than 18 carbons) for each treatment. A reduction in the radiolabel in VLCFAs compared to the control indicates inhibition of VLCFA synthesis.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Simazine's inhibitory effect on the photosynthetic electron transport chain.

Caption: Alachlor's disruption of very-long-chain fatty acid synthesis.

Caption: General experimental workflow for assessing herbicide combination efficacy.

Conclusion

The simazine-alachlor herbicide combination represents a potent tool in weed management due to its dual and complementary modes of action. By targeting both the energy production and the fundamental building blocks of plant cells, this combination can achieve a high level of weed control, often with synergistic effects. Understanding the intricate biochemical and physiological responses of plants to these herbicides is crucial for optimizing their use, developing new herbicidal compounds, and managing the evolution of herbicide resistance. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and professionals in the field to further explore and harness the power of herbicide combinations.

References

- 1. Movement of simazine in runoff water and weed control from citrus orchard as affected by reduced rate of herbicide application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apparentag.com.au [apparentag.com.au]

- 3. researchgate.net [researchgate.net]

- 4. ncwss.org [ncwss.org]

- 5. Weed Response to Atrazine and Alachlor Combinations at Low Rates | Weed Science | Cambridge Core [cambridge.org]

- 6. awsjournal.org [awsjournal.org]

- 7. Effect of Separate and Combined Treatments of Herbicides on Weed Control and Corn (Zea mays) Yield | Weed Technology | Cambridge Core [cambridge.org]

- 8. Herbicide mixtures: interactions and modeling - Advances in Weed Science [awsjournal.org]

Persistence of Simazine-Alachlor Mixtures in Diverse Soil Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of simazine and alachlor when applied as a mixture to different soil types. Understanding the persistence of this herbicide combination is critical for assessing its potential environmental impact, ensuring efficacy in weed management, and preventing unintended consequences such as groundwater contamination and carryover injury to subsequent crops. This document synthesizes available scientific findings on the degradation kinetics, influential soil properties, and analytical methodologies pertinent to the study of simazine-alachlor mixtures.

Introduction

Simazine, a triazine herbicide, and alachlor, a chloroacetanilide herbicide, are frequently used in combination to provide broad-spectrum weed control in various agricultural systems. The persistence of these herbicides in the soil is a complex process governed by a multitude of factors, including soil composition, microbial activity, and climatic conditions. This guide focuses on the behavior of the simazine-alachlor mixture, offering insights into its persistence in distinct soil matrices, which is crucial for developing sustainable agricultural practices and robust environmental risk assessments.

Factors Influencing the Persistence of the Simazine-Alachlor Mixture

The environmental persistence of the simazine-alachlor mixture is not static; it is dynamically influenced by the interplay of various soil properties and environmental conditions. Key factors include:

-

Soil Texture: The relative proportions of sand, silt, and clay determine the soil's texture and significantly affect herbicide persistence. Clayey soils, with their larger surface area and higher cation exchange capacity, tend to adsorb simazine and alachlor more strongly than sandy soils, which can either decrease their availability for degradation or protect them from microbial attack, sometimes leading to longer persistence.[1][2]

-

Soil Organic Matter (SOM): Organic matter is a primary sorbent for both simazine and alachlor in soil.[3] Higher SOM content generally leads to increased adsorption, which can reduce the bioavailability of the herbicides for microbial degradation and leaching, thereby increasing their persistence.[1][2] However, SOM also supports a more diverse and active microbial community, which can potentially enhance the rate of biodegradation.[4]

-

Soil pH: The pH of the soil can influence the chemical form and degradation pathways of simazine and alachlor. For instance, the persistence of some triazine herbicides has been observed to be higher in soils with a pH greater than 7.0.[2]

-

Microbial Activity: The primary mechanism for the degradation of both simazine and alachlor in soil is microbial metabolism.[3][4] The rate of degradation is therefore highly dependent on the size, diversity, and metabolic activity of the soil microbial population. Factors that promote microbial growth, such as adequate moisture, favorable temperatures, and sufficient organic matter, will generally accelerate the dissipation of the herbicide mixture.[4]

-

Temperature and Moisture: Soil temperature and moisture content directly impact microbial activity and the rates of chemical reactions. Generally, warmer and moister conditions accelerate the degradation of herbicides.[2][4]

Quantitative Data on Simazine-Alachlor Persistence

While extensive research has been conducted on the individual persistence of simazine and alachlor, there is a notable scarcity of studies that specifically investigate the degradation kinetics of their mixture across a range of well-defined soil types. The interaction between the two compounds in a mixture could potentially alter their individual degradation rates. The following table summarizes hypothetical half-life data for a simazine-alachlor mixture to illustrate the expected trends based on the known behavior of the individual compounds. Note: This data is illustrative and not based on a specific cited study for the mixture.

| Soil Type | Predominant Textural Class | Organic Matter Content (%) | Simazine Half-Life (days) (Hypothetical) | Alachlor Half-Life (days) (Hypothetical) | Mixture Half-Life (DT50) (days) (Hypothetical) |

| Sandy Loam | Sand | Low (1-2%) | 30 - 60 | 15 - 30 | 25 - 50 |

| Silt Loam | Silt | Moderate (2-4%) | 45 - 90 | 20 - 40 | 35 - 70 |

| Clay Loam | Clay | Moderate to High (3-5%) | 60 - 120 | 30 - 60 | 50 - 100 |

| High Organic Matter Soil | Varies | High (>5%) | 90 - 180+ | 45 - 90+ | 75 - 150+ |

DT50: Time for 50% dissipation of the herbicide mixture.

Experimental Protocols

The following section outlines a generalized experimental protocol for determining the persistence of a simazine-alachlor mixture in different soil types. This protocol is based on established methodologies for individual herbicide persistence studies.

Soil Collection and Characterization

-

Soil Sampling: Collect representative soil samples from the Ap horizon (0-15 cm) of the desired soil types (e.g., sandy loam, clay, high organic matter).

-

Sample Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

-

Soil Characterization: Analyze the physical and chemical properties of each soil type, including:

-

Particle size distribution (texture)

-

Organic matter content

-

pH

-

Cation exchange capacity (CEC)

-

Microbial biomass

-

Laboratory Incubation Study

-

Herbicide Application: Prepare a stock solution of the simazine-alachlor mixture in a suitable solvent. Apply the herbicide mixture to the soil samples at a concentration that reflects typical field application rates. Ensure uniform distribution of the herbicides within the soil.

-

Incubation: Place the treated soil samples in incubation chambers (e.g., biometer flasks) under controlled conditions of temperature (e.g., 25°C) and moisture (e.g., 60% of water holding capacity). Include untreated control samples for each soil type.

-

Sampling: Collect soil subsamples from each incubator at predetermined time intervals (e.g., 0, 3, 7, 14, 28, 56, and 90 days after treatment).

-

Storage: Store the collected soil samples at -20°C until analysis to prevent further degradation.

Analytical Methodology for Simazine and Alachlor Residues

A robust analytical method is essential for the accurate quantification of simazine and alachlor residues in soil. Gas chromatography-mass spectrometry (GC/MS) is a highly effective technique for the simultaneous determination of these compounds.[5][6][7][8]

-

Extraction:

-

Weigh a representative subsample of the thawed soil (e.g., 10 g).

-

Add an appropriate extraction solvent (e.g., methanol or ethyl acetate).

-

Shake the mixture vigorously for a specified period (e.g., 2 hours) on a mechanical shaker.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process twice more and combine the supernatants.

-

-

Cleanup:

-

Concentrate the combined extract using a rotary evaporator.

-

Perform a cleanup step using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18) to remove interfering co-extractives.

-

-

Analysis:

-

Analyze the cleaned-up extract using a GC/MS system.

-

Use a capillary column suitable for pesticide analysis.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantify the concentrations of simazine and alachlor by comparing the peak areas to those of known calibration standards.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of simazine-alachlor persistence in soil.

Caption: Experimental workflow for a simazine-alachlor persistence study.

Caption: Generalized degradation pathways for simazine and alachlor in soil.

Conclusion

The persistence of simazine-alachlor mixtures in soil is a critical area of study for sustainable agriculture and environmental protection. Soil type, particularly organic matter content and texture, plays a pivotal role in determining the fate of these herbicides. While this guide provides a framework for understanding and investigating the persistence of this mixture, there is a clear need for more research to generate specific quantitative data on the half-lives and degradation kinetics of the combined product in a variety of soil types. Such data will be invaluable for refining predictive models, establishing accurate re-cropping intervals, and minimizing the environmental risks associated with the use of this effective herbicide combination.

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

Bioaccumulation Potential of Simazine and Alachlor in Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of the herbicides simazine and alachlor in various organisms. It includes quantitative data on bioconcentration and bioaccumulation factors, detailed experimental protocols for their assessment, and an exploration of the toxicokinetic and toxicodynamic pathways that influence their fate in biological systems.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is a critical factor in its environmental risk assessment. It is typically quantified using the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). The following tables summarize the available quantitative data for simazine and alachlor.

Table 1: Bioaccumulation and Bioconcentration Data for Simazine

| Organism | Tissue/Organ | Exposure Type | Duration | Concentration in Medium | BCF/BAF Value | Reference |

| Fish (General) | Whole body | Aqueous | - | - | < 100 | [1](--INVALID-LINK--) |

| Fathead Minnow (Pimephales promelas) | Whole body | Aqueous | 32 days | Not specified | < 100 | [1](--INVALID-LINK--) |

| Bluegill Sunfish (Lepomis macrochirus) | Whole body | Aqueous | 28 days | Not specified | < 100 | [1](--INVALID-LINK--) |

Table 2: Bioaccumulation and Bioconcentration Data for Alachlor

| Organism | Tissue/Organ | Exposure Type | Duration | Concentration in Medium | BCF/BAF Value | Reference |

| Aquatic Organisms (General) | Whole body | Aqueous | - | - | 50 | [1](--INVALID-LINK--) |

| Fathead Minnow (Pimephales promelas) | Whole body | Aqueous | 21 days | Not specified | 6.0 | [1](--INVALID-LINK--) |

The data consistently indicate a low bioaccumulation potential for both simazine and alachlor in aquatic organisms. BCF values are well below the regulatory concern threshold of 1000.

Experimental Protocols for Bioaccumulation Assessment

The determination of bioaccumulation potential is conducted following standardized guidelines, most notably the OECD Guideline for Testing of Chemicals, Test No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".

OECD 305: Bioaccumulation in Fish

This guideline outlines the procedures for assessing the bioconcentration and bioaccumulation of chemicals in fish. The test consists of two phases:

-

Uptake Phase: Fish are exposed to the test chemical at a constant, sublethal concentration in the surrounding water (for BCF) or in their diet (for BAF). The duration of this phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.

-

Depuration Phase: Following the uptake phase, the fish are transferred to a clean environment (water or feed) and the elimination of the chemical from their tissues is monitored over time.

Throughout the test, samples of water (or food) and fish tissue are collected at regular intervals and analyzed for the concentration of the test chemical.

Key Experimental Parameters

-

Test Organism: A variety of fish species can be used, with zebrafish (Danio rerio) being a common choice.

-

Test Substance: The identity, purity, and stability of the test chemical (simazine or alachlor) must be thoroughly characterized. Radiolabeled compounds are often used to facilitate analysis.

-

Exposure Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance. Water quality parameters such as temperature, pH, and dissolved oxygen are carefully controlled and monitored.

-

Sampling and Analysis: Fish are sampled at predetermined time points during both the uptake and depuration phases. Whole fish or specific tissues are analyzed. The concentration of the parent compound and any significant metabolites is determined using validated analytical methods.

Analytical Methodologies

The accurate quantification of simazine and alachlor in environmental and biological matrices is crucial for bioaccumulation studies. Several analytical techniques are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, HPLC is a versatile technique for separating and quantifying these herbicides.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like simazine and alachlor.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and cost-effective screening method that utilizes antibodies to detect the presence of the target analyte.

Sample preparation typically involves extraction of the analytes from the matrix (e.g., fish tissue) using an appropriate solvent, followed by a clean-up step to remove interfering substances.

Signaling Pathways and Toxicokinetics

The bioaccumulation of a chemical is influenced by its absorption, distribution, metabolism, and excretion (ADME) - collectively known as toxicokinetics. These processes are often mediated by specific signaling pathways.

Simazine and the Dopaminergic System

Recent studies suggest that simazine may exert neurotoxic effects by interfering with the dopaminergic system. This can influence its toxicokinetics and overall bioaccumulation.

Figure 1. Potential interaction of simazine with the dopaminergic pathway.

Alachlor Metabolism and Oxidative Stress

The bioaccumulation of alachlor is significantly influenced by its metabolism, primarily through conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs). This process can lead to the formation of reactive metabolites and induce oxidative stress.

Figure 2. Metabolic pathway of alachlor leading to oxidative stress.

General Experimental Workflow for Bioaccumulation Assessment

The following diagram illustrates a generalized workflow for conducting a bioaccumulation study, from initial planning to data analysis.

Figure 3. General workflow for a bioaccumulation study.

Conclusion

The available scientific evidence indicates that both simazine and alachlor have a low potential for bioaccumulation in aquatic organisms. Their respective bioconcentration factors are significantly below the thresholds that would classify them as bioaccumulative. The relatively rapid metabolism and excretion of these compounds, influenced by pathways such as the dopaminergic system for simazine and glutathione conjugation for alachlor, contribute to their limited persistence in biological tissues. Standardized experimental protocols, such as the OECD 305 guideline, provide a robust framework for the reliable assessment of the bioaccumulation potential of these and other chemicals.

References

Unraveling the Photodegradation of Simazine and Alachlor in Aqueous Environments: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the photodegradation of two widely used herbicides, simazine and alachlor, in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes key research findings, presenting detailed experimental protocols, quantitative data, and mechanistic insights to facilitate a deeper understanding of the photochemical fate of these compounds.

Introduction

Simazine and alachlor are herbicides frequently detected in surface and groundwater due to their extensive use in agriculture.[1][2] Their persistence and potential toxicity necessitate a thorough understanding of their environmental degradation pathways.[1][3] Photodegradation, a process driven by light, is a significant mechanism for the transformation of these herbicides in aquatic systems.[1] This guide explores both direct photolysis, where the herbicide molecule directly absorbs light, and indirect photodegradation, which is mediated by photosensitizing agents.

Photodegradation of Simazine

Simazine, a triazine herbicide, is known to be susceptible to photolysis.[1] Its degradation in aqueous solutions can be achieved through various photochemical methods, including direct UV irradiation and advanced oxidation processes (AOPs) such as the UV/H₂O₂ system.[4][5]

The degradation of simazine can proceed through two primary parallel reaction pathways: the cleavage of the chloro-group with partial substitution by a hydroxyl group, and the loss of methyl and ethyl groups.[6]

Quantitative Data on Simazine Photodegradation

The efficiency of simazine photodegradation is influenced by several factors, including the initial concentration of the herbicide, the concentration of oxidizing agents like hydrogen peroxide, pH, and light intensity.[4] The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Initial Concentration | 69 - 315 µg/L | UV (254 nm), H₂O₂ | [4] |

| Optimal H₂O₂ Concentration | 120 mg/L | UV (254 nm) | [4] |

| Kinetic Model | Pseudo-first-order | UV (254 nm), H₂O₂ | [4] |

Experimental Protocol: UV/H₂O₂ Degradation of Simazine

This protocol is a synthesized representation of methodologies described in the literature.[4]

Objective: To determine the photodegradation rate of simazine in an aqueous solution under UV irradiation in the presence of hydrogen peroxide.

Materials:

-

Simazine stock solution

-

Hydrogen peroxide (30%)

-

Ultrapure water

-

pH meter

-

Photoreactor equipped with a low-pressure mercury lamp (emitting at 254 nm)

-

Quartz tubes

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare aqueous solutions of simazine at desired concentrations (e.g., 100 µg/L) from the stock solution.

-

Adjust the pH of the solutions to the desired value using appropriate buffers.

-

Add hydrogen peroxide to the simazine solutions to achieve the desired concentration (e.g., 120 mg/L).

-

Transfer the solutions to quartz tubes and place them in the photoreactor.

-

Irradiate the samples with the UV lamp.

-

Withdraw aliquots at specific time intervals.

-

Analyze the concentration of simazine in the aliquots using HPLC.

-

Calculate the degradation rate using a pseudo-first-order kinetic model.

Simazine Photodegradation Pathway

The following diagram illustrates the major degradation pathways of simazine upon UV irradiation.

Caption: Proposed photodegradation pathway of simazine.

Photodegradation of Alachlor

Alachlor, an acetanilide herbicide, exhibits slower direct photolysis compared to photocatalytic degradation.[7][8] The addition of a photocatalyst like titanium dioxide (TiO₂) significantly enhances its degradation rate.[7][8] Advanced oxidation processes, such as the photo-Fenton reaction, have also proven effective in degrading alachlor.[7][8]